6-Bromo-8-fluorochroman-4-one
Overview
Description
6-Bromo-8-fluorochroman-4-one is a brominated and fluorinated derivative of chroman-4-one, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Chromanone analogs, a group to which 6-bromo-8-fluorochroman-4-one belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Chromanone analogs have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromanone analogs have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Chromanone analogs have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Chromanone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the chromanone derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced at the 6-position and a fluorine atom at the 8-position of the chroman-4-one ring system. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), and fluorinating agents like Selectfluor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-fluorochroman-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium fluoride (KF).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
8-Bromo-6-fluorochroman-4-one
6-Bromo-8-chroman-4-one
8-Fluoro-6-bromochroman-4-one
Properties
IUPAC Name |
6-bromo-8-fluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFEDDTFOZZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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